molecular formula C10H13N3OS B456709 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol CAS No. 438235-35-9

5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B456709
CAS No.: 438235-35-9
M. Wt: 223.3g/mol
InChI Key: CZOLJPVMCCCRAX-UHFFFAOYSA-N
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Description

5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a furan ring, a triazole ring, and a thiol group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furyl isocyanate with isobutyl hydrazine, followed by cyclization with carbon disulfide to form the triazole ring. The reaction conditions often require a solvent such as ethanol or acetonitrile and may be catalyzed by bases like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can react with the triazole ring in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring can interact with nucleic acids or other biomolecules, affecting cellular processes. The furan ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-(2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-furyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is unique due to its isobutyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from similar compounds with different alkyl groups.

Properties

IUPAC Name

3-(furan-2-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-7(2)6-13-9(11-12-10(13)15)8-4-3-5-14-8/h3-5,7H,6H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOLJPVMCCCRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=S)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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